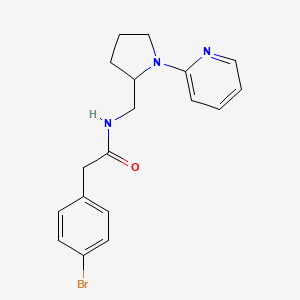

2-(4-bromophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide

Description

The compound 2-(4-bromophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide features a brominated phenyl ring and a pyrrolidine-pyridine hybrid substituent on the acetamide nitrogen. This structure combines lipophilic (4-bromophenyl) and polar (pyridinyl-pyrrolidinyl) moieties, which may influence its solubility, stability, and biological interactions.

Properties

IUPAC Name |

2-(4-bromophenyl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20BrN3O/c19-15-8-6-14(7-9-15)12-18(23)21-13-16-4-3-11-22(16)17-5-1-2-10-20-17/h1-2,5-10,16H,3-4,11-13H2,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNASSBXKMIZJDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C2=CC=CC=N2)CNC(=O)CC3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20BrN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide typically involves multiple steps, starting with the bromination of phenyl compounds to introduce the bromophenyl group. Subsequent steps may include the formation of the pyridine ring and the attachment of the acetamide group. Reaction conditions such as temperature, solvent choice, and catalysts are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize efficiency and minimize waste. Continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The bromophenyl group can be oxidized to form phenolic derivatives.

Reduction: : The pyridine ring can be reduced to form pyridinyl derivatives.

Substitution: : The acetamide group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines. Reaction conditions such as temperature, solvent choice, and reaction time are optimized to achieve the desired transformation.

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its bromophenyl group makes it a valuable precursor for cross-coupling reactions, which are widely used in organic synthesis.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological targets. Its pyridine ring can interact with various enzymes and receptors, making it useful in drug discovery and development.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its ability to interact with biological targets can be harnessed to develop new drugs for treating various diseases.

Industry

In industry, this compound can be used in the production of advanced materials and chemicals. Its unique structure and reactivity make it suitable for applications in polymer chemistry, coatings, and other industrial processes.

Mechanism of Action

The mechanism by which 2-(4-bromophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide exerts its effects involves its interaction with specific molecular targets. The pyridine ring can bind to enzymes and receptors, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Variations on the Acetamide Core

(a) N-(4-Bromophenyl)-2-(2-Thienyl)Acetamide

- Key Differences : The target compound replaces the thienyl group with a 4-bromophenyl ring and introduces a pyrrolidine-pyridine substituent.

- The pyrrolidine-pyridine moiety may enable hydrogen bonding or π-stacking with biological targets, unlike simpler aryl groups .

(b) 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-Methylpyridin-2-yl)Acetamide

- Key Differences : This analog substitutes bromophenyl with a pyrimidinylsulfanyl group and uses a methylpyridinyl substituent.

- Implications : The sulfanyl group could confer redox activity, while the methylpyridinyl group reduces steric hindrance compared to the target’s pyrrolidine-pyridine chain. Such differences may affect metabolic stability and target selectivity .

Fluorinated Analogs: Goxalapladib and Related Compounds

- Example : Goxalapladib (CAS-412950-27-7) contains difluorophenyl and trifluoromethyl groups.

- Key Differences : Fluorination in goxalapladib enhances metabolic stability and binding affinity via electron-withdrawing effects. The target compound lacks fluorine but includes bromine, which may increase molecular weight and alter halogen bonding interactions .

Pyrrolidine-Containing Derivatives

- Example: (S)-4-(8-Amino-3-(1-(But-2-ynoyl)Pyrrolidin-2-yl)Imidazo[1,5-a]Pyrazin-1-yl)-N-(Pyridin-2-yl)Benzamide (Patent: EP Bulletin 2023).

- Key Differences : This compound integrates pyrrolidine into a larger heterocyclic system. The target’s pyrrolidine-pyridine group is less complex but may offer similar conformational flexibility for target engagement .

Physicochemical Properties

- Molecular Weight: Estimated at ~400–450 g/mol, comparable to analogs like 2-(4-bromo-2-methylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide (453.35 g/mol) .

- Melting Point : Fluorinated analogs (e.g., Example 53 in ) exhibit melting points of 175–178°C; the target’s bromine substituent may lower this due to reduced symmetry .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(4-bromophenyl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)acetamide?

- Methodology : Multi-step synthesis involving:

- Step 1 : Coupling of 4-bromophenylacetic acid with a pyrrolidine-piperidine intermediate under carbodiimide-mediated conditions (e.g., EDCI/HOBt) in DMF .

- Step 2 : Functionalization of the pyrrolidine nitrogen with pyridine-2-yl groups via Buchwald-Hartwig amination (Pd catalysts, 80–100°C) .

- Purity Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure >95% purity .

- Key Challenges : Minimize side reactions (e.g., over-alkylation) by controlling reaction time and temperature .

Q. How is structural integrity confirmed for this compound?

- Analytical Workflow :

- NMR : Compare experimental - and -NMR spectra with computed values (DFT/B3LYP) to verify substituent positions .

- Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <2 ppm error .

- X-ray Crystallography (if crystals form): Resolve absolute configuration using Mo-Kα radiation .

Q. What preliminary biological screening assays are recommended?

- Assays :

- Anticancer : MTT assay on HeLa or MCF-7 cells (IC determination) .

- Antimicrobial : Broth microdilution against S. aureus and E. coli (MIC values) .

- Cytotoxicity : Parallel testing on HEK293 cells to assess selectivity .

Advanced Research Questions

Q. How to resolve contradictions in SAR data for analogs of this compound?

- Case Study : Discrepancies in antimicrobial activity between analogs with 4-bromophenyl vs. 4-fluorophenyl groups.

- Approach :

Perform molecular dynamics simulations (GROMACS) to compare ligand-receptor binding stability .

Validate with isothermal titration calorimetry (ITC) to measure binding affinity differences .

- Resolution : Steric hindrance from bromine may reduce membrane penetration despite higher lipophilicity .

Q. What strategies optimize metabolic stability without compromising activity?

- Methods :

- Pro-drug Design : Introduce esterase-sensitive groups (e.g., acetyl) to the pyrrolidine nitrogen .

- Cytochrome P450 Inhibition Assays : Use human liver microsomes to identify metabolic hotspots .

- Structural Modifications : Replace labile moieties (e.g., acetamide) with bioisosteres like sulfonamides .

Q. How to address low solubility in aqueous buffers?

- Formulation Strategies :

- Co-solvents : Use cyclodextrin-based carriers (e.g., HP-β-CD) to enhance solubility .

- Nanoformulation : Prepare PLGA nanoparticles (70–100 nm) via emulsion-solvent evaporation .

Q. What computational tools predict binding modes with biological targets?

- Workflow :

Molecular Docking : AutoDock Vina or Schrödinger Suite to model interactions with kinases (e.g., EGFR) .

MD Simulations : 100 ns simulations in explicit solvent (AMBER) to assess binding stability .

Free Energy Calculations : MM-GBSA to rank binding affinities of analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.